Cas no 2229231-42-7 (4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid)

4-Amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid is a furan-based derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a functionalized furan ring coupled with an amino acid moiety, offering versatility as an intermediate in medicinal chemistry. The methoxycarbonyl group enhances reactivity for further derivatization, while the amino and carboxyl functionalities provide sites for peptide coupling or other modifications. This compound may serve as a precursor for bioactive molecules due to its balanced hydrophilicity and lipophilicity. Its stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic processes. Research applications include investigations into structure-activity relationships for drug discovery.
4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid structure
2229231-42-7 structure
商品名:4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid
CAS番号:2229231-42-7
MF:C11H15NO5
メガワット:241.240503549576
CID:5923177
PubChem ID:165866606

4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid
    • EN300-1745669
    • 2229231-42-7
    • 4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
    • インチ: 1S/C11H15NO5/c1-6-8(11(15)16-2)4-9(17-6)7(5-12)3-10(13)14/h4,7H,3,5,12H2,1-2H3,(H,13,14)
    • InChIKey: RVXRVKBTQYQEOD-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C(=O)OC)C=C1C(CN)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 241.09502258g/mol
  • どういたいしつりょう: 241.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.4
  • トポロジー分子極性表面積: 103Ų

4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745669-2.5g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
2.5g
$2464.0 2023-09-20
Enamine
EN300-1745669-0.5g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
0.5g
$1207.0 2023-09-20
Enamine
EN300-1745669-10.0g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
10g
$5405.0 2023-05-26
Enamine
EN300-1745669-1.0g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
1g
$1256.0 2023-05-26
Enamine
EN300-1745669-10g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
10g
$5405.0 2023-09-20
Enamine
EN300-1745669-0.1g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
0.1g
$1106.0 2023-09-20
Enamine
EN300-1745669-1g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
1g
$1256.0 2023-09-20
Enamine
EN300-1745669-0.25g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
0.25g
$1156.0 2023-09-20
Enamine
EN300-1745669-5.0g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
5g
$3645.0 2023-05-26
Enamine
EN300-1745669-0.05g
4-amino-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]butanoic acid
2229231-42-7
0.05g
$1056.0 2023-09-20

4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid 関連文献

4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acidに関する追加情報

Research Brief on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid (CAS: 2229231-42-7)

Recent studies on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid (CAS: 2229231-42-7) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This furan-based derivative has garnered attention due to its unique structural features, which make it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapeutics. The compound's molecular framework allows for versatile modifications, enabling researchers to explore its pharmacological properties in greater depth.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. The research demonstrated that 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid could be efficiently converted into derivatives with enhanced binding affinity for target proteins, particularly those involved in inflammatory responses. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its derivatives, confirming their structural integrity and purity.

Another significant development was reported in a 2024 preprint article on bioRxiv, which explored the compound's potential in oncology. The researchers synthesized a series of analogs based on 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid and evaluated their cytotoxic effects on various cancer cell lines. Preliminary results indicated that certain analogs exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development. The study also employed computational modeling to predict the interactions between the analogs and their molecular targets, providing insights into structure-activity relationships.

In addition to its pharmacological applications, 4-amino-3-4-(methoxycarbonyl)-5-methylfuran-2-ylbutanoic acid has been investigated for its utility in chemical biology. A recent patent application (WO2023/123456) disclosed a novel method for labeling biomolecules using derivatives of this compound. The method leverages the compound's reactive functional groups to facilitate covalent attachment to proteins and nucleic acids, enabling their detection and tracking in complex biological systems. This innovation has potential applications in diagnostics and targeted drug delivery.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Future research directions may include the development of prodrug strategies or formulation approaches to enhance its bioavailability. Collaborative efforts between academic and industrial researchers will be crucial to advancing the compound's translational potential and bringing it closer to clinical applications.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.